5-氯-2-甲氧基吡啶-3-腈

描述

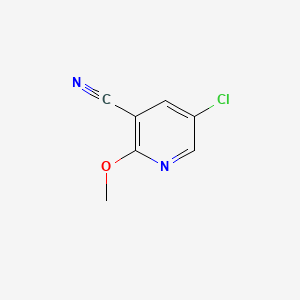

5-Chloro-2-methoxypyridine-3-carbonitrile: is an organic compound with the molecular formula C7H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

科学研究应用

Medicinal Chemistry Applications

5-Chloro-2-methoxypyridine-3-carbonitrile has been studied for its potential cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant antiproliferative activity, making them candidates for further development as anticancer agents. For instance, a study evaluated the cytotoxicity of several 2-methoxypyridine-3-carbonitrile derivatives against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Among the tested compounds, specific derivatives demonstrated IC50 values below 5 µM, indicating strong cytotoxic effects .

Synthesis of Biologically Active Compounds

The compound serves as a valuable building block in the synthesis of various biologically active molecules. Its methoxy and cyano groups provide sites for further functionalization, allowing chemists to create diverse derivatives with enhanced biological properties. For example:

- Cytotoxic Derivatives : The synthesis of 5-chloro-2-methoxypyridine-3-carbonitrile has led to the development of new derivatives that show promising anticancer activity, particularly those with specific aryl substituents .

- Antibiotic Development : Compounds derived from 5-chloro-2-methoxypyridine have been investigated for their antibacterial activities. Certain derivatives have shown effectiveness against resistant bacterial strains, highlighting their potential use in antibiotic formulations .

Chemical Intermediate in Synthesis

5-Chloro-2-methoxypyridine-3-carbonitrile acts as an essential intermediate in various synthetic pathways:

- Synthesis of Pyridine Derivatives : It can be utilized to synthesize other pyridine derivatives through nucleophilic substitution reactions or condensation reactions with other reagents .

- Preparation of Functionalized Compounds : The presence of the cyano group allows for subsequent transformations such as hydrolysis or reduction, leading to the formation of amines or carboxylic acids that are useful in medicinal chemistry .

Case Study 1: Cytotoxic Activity Assessment

A comprehensive study focused on synthesizing a series of 2-methoxypyridine-3-carbonitrile derivatives revealed their varying degrees of cytotoxicity against different cancer cell lines. The most promising compounds exhibited low IC50 values, suggesting their potential as lead compounds for further drug development .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of 5-chloro-2-methoxypyridine-3-carbonitrile highlighted efficient methods for obtaining high yields through condensation reactions with malononitrile and chalcones. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and purity .

作用机制

Target of Action

It’s often used as a reactant in the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .

Mode of Action

5-Chloro-2-methoxypyridine-3-carbonitrile is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s success in sm coupling reactions suggests it has good stability and reactivity .

Result of Action

The result of the action of 5-Chloro-2-methoxypyridine-3-carbonitrile in the Suzuki–Miyaura (SM) coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds.

Action Environment

The action of 5-Chloro-2-methoxypyridine-3-carbonitrile is influenced by the reaction conditions of the Suzuki–Miyaura (SM) coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also relatively stable, readily prepared, and generally environmentally benign .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxypyridine with a cyanating agent such as cyanogen bromide or sodium cyanide under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the cyanation process.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-methoxypyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like crystallization or distillation are employed to isolate the desired product.

化学反应分析

Types of Reactions

5-Chloro-2-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of aminopyridines.

相似化合物的比较

Similar Compounds

5-Chloro-2-methoxypyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.

2-Chloro-5-cyanopyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.

5-Chloro-2-methoxypyridine-3-carboxylate: Contains a carboxylate group instead of a nitrile, affecting its chemical properties and uses.

Uniqueness

5-Chloro-2-methoxypyridine-3-carbonitrile is unique due to the presence of both a nitrile and a methoxy group on the pyridine ring

生物活性

5-Chloro-2-methoxypyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-methoxypyridine-3-carbonitrile is CHClNO, and it features a pyridine ring substituted with a chlorine atom, a methoxy group, and a carbonitrile group. Its structure is crucial for its reactivity and biological activity.

Target Proteins and Pathways

5-Chloro-2-methoxypyridine-3-carbonitrile has been investigated for its interactions with various biological targets:

- Fibroblast Growth Factor Receptors (FGFRs) : The compound shows potential as an FGFR inhibitor, which plays a significant role in cellular signaling pathways related to proliferation and survival .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Recent studies have assessed the cytotoxic effects of 5-Chloro-2-methoxypyridine-3-carbonitrile against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | < 10 | Strong cytotoxicity |

| DU145 | < 20 | Moderate cytotoxicity |

| MDA-MB-231 | < 15 | Significant antiproliferative effect |

The compound demonstrated promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, 5-Chloro-2-methoxypyridine-3-carbonitrile has shown activity against various bacterial strains. Preliminary studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting potential applications in combating antibiotic resistance .

Case Studies

- Cytotoxicity Assessment : A study conducted on multiple derivatives of methoxypyridine compounds indicated that those containing the carbonitrile group exhibited enhanced cytotoxicity against HepG2 cells, highlighting the importance of structural modifications in optimizing biological activity .

- Antimicrobial Efficacy : In vitro tests revealed that 5-Chloro-2-methoxypyridine-3-carbonitrile inhibited the growth of resistant bacterial strains, providing a foundation for further development into new antimicrobial agents .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 5-Chloro-2-methoxypyridine-3-carbonitrile is limited, its stability in various chemical reactions suggests favorable properties for drug development. Toxicological evaluations are necessary to assess safety profiles before clinical applications.

属性

IUPAC Name |

5-chloro-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPIZDGOGUMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694178 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256812-94-8 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。